4-(4-Chlorophenyl)-4-methylpentan-2-one

Description

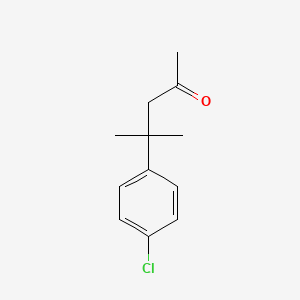

4-(4-Chlorophenyl)-4-methylpentan-2-one is a substituted ketone with a pentan-2-one backbone bearing a methyl group and a para-chlorophenyl ring at the 4-position. Its molecular formula is C₁₂H₁₃ClO, with a molecular weight of approximately 208.68 g/mol. The para-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLXJEZHGWFCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283678 | |

| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-30-3 | |

| Record name | NSC32879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Chlorophenyl)-4-methylpentan-2-one involves the condensation of p-chlorobenzaldehyde with pinacolone. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like methanol. The mixture is heated to around 70°C to facilitate the condensation reaction, forming the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methylpentan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-4-methylpentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-methylpentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

4-Methylpentan-2-one (MIBK; CAS 108-10-1)

- Structure : Lacks the aromatic chlorophenyl group; features a methyl and isobutyl group.

- Physicochemical Properties: Molecular weight: 100.16 g/mol (significantly lighter due to absence of aromatic substituents) . Volatility: Higher volatility compared to aromatic analogs. Classification: Suspected carcinogen (Carc. 2 H351), causes eye irritation (H319), and harmful if inhaled (H332) .

- Applications : Primarily an industrial solvent.

- Key Difference : The chlorophenyl group in 4-(4-Chlorophenyl)-4-methylpentan-2-one reduces volatility and increases molecular complexity, likely altering toxicity and environmental persistence.

4-Methylpentan-2-one Oxime (CAS 105-44-2)

- Structure : Oxime derivative of MIBK (C=N-OH replaces the ketone group).

- Physicochemical Properties :

- Applications : Used in antifouling paints.

- Key Difference : The oxime functional group enhances nucleophilicity, making it reactive in coordination chemistry, whereas the ketone in this compound is more electrophilic.

4-(4-Methylphenyl)pentan-2-one (CAS 69657-27-8)

- Structure : Features a para-methylphenyl group instead of chlorophenyl.

- Physicochemical Properties: Molecular weight: 176.26 g/mol (lighter due to methyl vs. chlorine substitution).

- Key Difference : The methyl group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This affects electronic properties and solubility.

4-Methyl-4-(methylthio)pentan-2-one (CAS 23550-40-5)

- Structure : Contains a methylthio (-SMe) group at the 4-position.

- Physicochemical Properties :

- Key Difference : Sulfur substituents alter polarity and metabolic pathways compared to halogenated analogs.

Comparative Data Table

Research Findings and Implications

Biological Activity

4-(4-Chlorophenyl)-4-methylpentan-2-one, also known as 4-chloro-4-methylpentan-2-one , is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily linked to its structural properties, which allow it to interact with biological systems in unique ways. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H15ClO

- Molecular Weight: 222.70 g/mol

The presence of the chlorophenyl group is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific enzymes and receptors, influencing processes such as:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.

- Receptor Binding: Its structural features allow it to bind to receptors, potentially affecting signal transduction pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition | Inhibits tyrosinase activity | 3.8 |

| Antiproliferative | Effective against HeLa cells | 0.69 - 11 |

| Antioxidant Activity | Exhibits antioxidant properties without cytotoxicity | N/A |

Case Studies and Research Findings

-

Inhibition of Tyrosinase Activity:

A study demonstrated that this compound effectively inhibits tyrosinase, an enzyme involved in melanin biosynthesis. The compound exhibited an IC50 value of , indicating its potential as a therapeutic agent for conditions related to hyperpigmentation . -

Antiproliferative Effects:

Research has shown that derivatives of this compound possess significant antiproliferative activity against various cancer cell lines, including HeLa cells. The observed IC50 values ranged from to , suggesting that modifications to the core structure can enhance efficacy compared to standard chemotherapeutics like doxorubicin . -

Antioxidant Properties:

The compound has also been evaluated for its antioxidant capacity. In vitro assays indicated that it exhibits antioxidant activities without inducing cytotoxic effects on healthy cells, making it a candidate for further development in protective therapies against oxidative stress-related diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-4-methylpentan-2-one, and how can reaction conditions be optimized to maximize yield and purity?

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation reaction between 4-chlorobenzaldehyde and 4-methylpentan-2-one under acidic conditions (e.g., anhydrous HCl gas) . Optimization strategies include:

- Temperature Control: Maintaining 0–5°C during initial mixing to minimize side reactions.

- Purification: Sequential recrystallization using ethanol/water mixtures (70:30 v/v) to achieve >95% purity.

- Catalyst Selection: Testing Lewis acids like AlCl₃ vs. FeCl₃ for improved regioselectivity.

Comparative studies with structurally similar ketones (e.g., 4-(2-chlorophenyl)butan-2-one) suggest that slow reagent addition and inert atmospheres (N₂/Ar) enhance reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR (¹H/¹³C): Prioritize signals for the methyl groups (δ ~1.2–1.4 ppm) and ketone carbonyl (δ ~208–210 ppm in ¹³C). The para-chlorophenyl ring shows characteristic doublets (J = 8.5 Hz) at δ ~7.3–7.5 ppm .

- GC-MS: Monitor for a molecular ion peak at m/z 210.7 (C₁₂H₁₃ClO⁺) and fragment ions at m/z 139 (loss of C₃H₇CO) .

- HPLC: Use a C18 column with UV detection at 254 nm; retention times should align with analogs like 4-(4-fluorophenyl)-4-methylpentan-2-one (±0.2 min) .

Basic: What in vitro biological assays are appropriate for preliminary evaluation of this compound's neuropharmacological activity?

Methodological Answer:

- Dopamine Transporter (DAT) Binding Assays: Radioligand displacement using [³H]WIN-35,428 in transfected HEK293 cells. Compare IC₅₀ values to methylphenidate (positive control) .

- Microdialysis in Rat Striatum: Measure extracellular dopamine levels post-administration (1–10 mg/kg) to assess stimulant-like properties .

- Enzyme Inhibition: Test against acetylcholinesterase (AChE) using Ellman’s method, noting structural similarities to aryl ketones with AChE activity .

Advanced: How do structural modifications at the para-chlorophenyl moiety influence the compound's pharmacokinetic profile, and what computational modeling approaches can predict these effects?

Methodological Answer:

- Halogen Substitution: Replace Cl with F or Br to study effects on lipophilicity (logP) and blood-brain barrier penetration. MDCK cell permeability assays paired with COSMO-RS simulations predict a 20–30% increase in logP for brominated analogs .

- DFT Calculations: Use Gaussian 16 to model electron-withdrawing effects of Cl on the ketone’s electrophilicity. Compare HOMO-LUMO gaps with experimental reactivity data .

- Metabolism Prediction: Apply SyGMa software to identify potential CYP450 oxidation sites, focusing on the chlorophenyl ring’s resistance to hydroxylation .

Advanced: What experimental strategies can resolve contradictory results in the compound's receptor binding affinity across different assay systems?

Methodological Answer:

- Assay Standardization: Replicate binding studies (e.g., DAT affinity) in parallel using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .

- Orthogonal Validation: Combine surface plasmon resonance (SPR) with fluorescence polarization assays to confirm kinetic parameters (kₒₙ/kₒff). Discrepancies >50% may indicate assay-specific artifacts .

- Allosteric Modulation Testing: Evaluate if the compound’s affinity shifts in the presence of endogenous ligands (e.g., dopamine) to explain system-dependent variability .

Advanced: How can researchers design structure-activity relationship (SAR) studies to systematically investigate the role of the ketone group in this compound's bioactivity?

Methodological Answer:

- Isosteric Replacements: Synthesize analogs with thioketone (-C=S) or oxime (-C=N-OH) groups. Compare their DAT inhibition potency via radioligand assays .

- Tautomerism Analysis: Use ¹H-¹⁵N HMBC NMR to detect enol-keto tautomerization in DMSO-d₆. Correlate tautomer prevalence with AChE inhibition .

- Molecular Dynamics (MD): Simulate ketone hydration in aqueous environments (GROMACS) to assess stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.